Cas no 2091404-85-0 (3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl)-)

3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl)- Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl)-
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- Inchi: 1S/C9H16N4O2/c1-3-13-8(11-12(2)9(13)14)7-6-10-4-5-15-7/h7,10H,3-6H2,1-2H3
- InChI Key: QOHHJDYYPUCQKJ-UHFFFAOYSA-N
- SMILES: N1=C(C2OCCNC2)N(CC)C(=O)N1C
3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366408-1.0g |
4-ethyl-1-methyl-3-(morpholin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
2091404-85-0 | 1.0g |
$0.0 | 2023-03-02 |
3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl)- Related Literature
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl)-
Professional Introduction to 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl) (CAS No. 2091404-85-0)
The compound 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl) (CAS No. 2091404-85-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic intervention. The presence of multiple functional groups, including the triazolone core, ethyl and methyl substituents, as well as the morpholine moiety, contributes to its unique chemical properties and biological activities.
Recent research has highlighted the structural features of this compound that make it a promising candidate for further investigation. The triazolone ring is a well-known pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and antiviral properties. In the case of 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl), the additional ethyl and methyl groups enhance its molecular complexity and may influence its interactions with biological targets. The morpholine substituent further modulates the compound's pharmacokinetic profile, potentially improving solubility and bioavailability.
One of the most compelling aspects of this compound is its potential role in addressing emerging therapeutic challenges. Current studies indicate that it may exhibit activity against various pathogens and disease mechanisms. For instance, preliminary in vitro assays have suggested that this compound demonstrates inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These findings align with the growing interest in developing novel therapeutics that target multifaceted disease pathways.
The synthesis of 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl) involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic methodologies. The integration of the triazolone core with the ethyl, methyl, and morpholine functionalities requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to construct the desired molecular framework efficiently.
In terms of biological evaluation, this compound has been subjected to rigorous testing to assess its efficacy and safety profiles. Early-stage pharmacokinetic studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These data are crucial for optimizing dosing regimens and minimizing potential side effects. Furthermore, toxicological assessments have been conducted to evaluate its acute and chronic toxicity profiles.
The significance of this compound is further underscored by its potential applications in addressing complex diseases such as cancer and neurodegenerative disorders. Emerging research suggests that it may interfere with key signaling pathways involved in disease progression. For example, studies have indicated that it can modulate the activity of enzymes like kinases and phosphodiesterases, which are often dysregulated in cancer cells. Additionally, its interaction with receptors and ion channels may offer therapeutic benefits in neurodegenerative conditions.
The development of new pharmaceuticals relies heavily on innovative chemical entities like 3H-1,2,4-Triazol-3-one, 4-ethyl-2,4-dihydro-2-methyl-5-(2-morpholinyl) (CAS No. 2091404-85-0). Its unique structural features make it a versatile scaffold for designing next-generation drugs with enhanced efficacy and reduced toxicity. As research progresses,this compound is expected to play a pivotal role in advancing our understanding of disease mechanisms and developing novel treatment strategies.
The future directions for this compound include exploring its potential in clinical trials and expanding its therapeutic applications through structure-based drug design. Collaborative efforts between chemists、biologists、and clinicians will be essential to translate preclinical findings into tangible clinical benefits for patients worldwide。The continued investigation of this remarkable molecule holds promise for revolutionizing modern medicine.
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